molecular formula C19H19Cl2N3O4 B2934135 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide CAS No. 1021026-85-6

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

Cat. No.: B2934135
CAS No.: 1021026-85-6
M. Wt: 424.28
InChI Key: XKLWQWDOLJJZIH-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide is a synthetic benzamide derivative engineered for biochemical research. Its structure incorporates multiple pharmacophoric elements, including a benzamide core, an acetamido group, and a 2,4-dichlorophenoxyacetamido side chain, designed to interact with specific biological targets. This molecular architecture is of significant interest in medicinal chemistry exploration, particularly in the development of novel anticancer and antimicrobial agents . Scientific studies on structurally related benzamide and 2,4-dichlorophenoxy-containing compounds have demonstrated promising biological activities. Research indicates that similar compounds can exhibit potent antiproliferative effects against various human cancer cell lines, with some derivatives shown to cause cell cycle arrest in the G0–G1 phase and induce apoptosis through caspase activation . Furthermore, the 2,4-dichlorophenoxy moiety is a recognized bioactive scaffold, and its incorporation into complex molecules can contribute to antimicrobial properties, as evidenced by studies on analogous compounds tested against pathogens like Staphylococcus aureus . The precise mechanism of action for this specific compound is an area of active investigation, but it is hypothesized to involve interaction with cellular enzymes or receptors, potentially modulating key signaling pathways that lead to growth inhibition . This product is intended for research purposes in vitro and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLWQWDOLJJZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide typically involves multiple steps, starting with the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the intermediate compound. Subsequent reactions with acetic anhydride and other reagents lead to the formation of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance efficiency and reduce reaction times. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Source
Acidic hydrolysis6 M HCl, reflux, 12–24 h4-amino-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide + acetic acid
Basic hydrolysis4% NaOH in ethanol/water, reflux4-carboxy-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

Key Findings :

  • Acidic hydrolysis cleaves the acetamide group selectively, yielding a free amine (observed in analogs like 10 and S6 in ).

  • Basic hydrolysis targets the benzamide moiety, generating a carboxylic acid derivative (similar to 28a in ).

Reduction Reactions

Reductive pathways modify amine or nitro intermediates in related compounds:

Reaction Type Reagents Products Source
Borohydride reductionNaBH3_3CN, AcOH/MeOH, 24 hSecondary amine derivatives via reductive alkylation
Catalytic hydrogenationH2_2, Pd/C, ethanolReduction of nitro groups to amines (e.g., 25a from 20a in )

Mechanistic Insights :

  • The ethylenediamine linker may undergo reductive alkylation to form cyclic amines under borohydride conditions .

  • Catalytic hydrogenation is viable if nitro precursors exist in synthesis pathways .

Substitution Reactions

The dichlorophenoxy group can participate in nucleophilic aromatic substitution (NAS):

Reaction Type Reagents Products Source
Chloride displacementKOH, Cu catalyst, 120°CPhenolic derivatives via hydroxyl substitution
Thiol substitutionNaSH, DMF, 80°C2-mercaptophenoxy analogs

Limitations :

  • Electron-withdrawing chloro groups deactivate the aromatic ring, requiring harsh conditions for NAS.

  • Thiol substitution is feasible but yields mixed products due to competing reactions.

Oxidation Reactions

Oxidative cleavage of the ether or amide bonds is less common but possible:

Reaction Type Reagents Products Source
Peracid oxidationmCPBA, DCM, 0°CSulfoxide/sulfone derivatives (if sulfur present)
KMnO4_4 oxidationAqueous KMnO4_4, acidic conditionsCleavage of ethylene linker to carboxylic acids

Notes :

  • Oxidation of the ethylenediamine chain could yield imine or carbonyl intermediates.

  • Phenoxy ethers are generally resistant to mild oxidants but degrade under strong conditions.

Thermal Stability and Side Reactions

Thermal analysis of analogs reveals decomposition pathways:

Condition Observation Source
>200°CDegradation via C–N bond cleavage, releasing dichlorophenoxy fragments
Prolonged reflux in DMFIntramolecular cyclization to form oxazole or thiazole derivatives

Comparative Reactivity Table

Functional Group Reactivity Likelihood
AcetamideHigh (hydrolysis)⭐⭐⭐⭐⭐
BenzamideModerate (hydrolysis)⭐⭐⭐⭐
Dichlorophenoxy etherLow (substitution)⭐⭐
Ethylene diamine linkerModerate (oxidation)⭐⭐⭐

Synthetic Precursors and Byproducts

Key intermediates identified in analogs:

  • 4-Nitrobenzoyl chloride (used in for benzamide formation).

  • 2,4-Dichlorophenoxyacetyl chloride (precursor for ether-amide linkages).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have shown its ability to interact with specific enzymes and receptors, making it a candidate for drug development.

Medicine: The medicinal applications of this compound are vast. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for therapeutic use.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and coatings. Its chemical stability and reactivity are advantageous in the development of new products.

Mechanism of Action

The mechanism by which 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The pathways involved include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with 2,4-Dichlorophenoxy Acetamido Moieties

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Core Structure Key Substituents Biological Activity Reference
4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide C19H18Cl2N3O4 Benzamide 2,4-Dichlorophenoxy, acetamido ethyl chain Anti-inflammatory (predicted COX-2 inhibition)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide C17H14Cl5N3O2S Acetamide-thiourea 2,4-Dichlorophenoxy, trichloroethyl, thiourea COX-2 inhibition (IC50: 0.12 µM)
Ethyl 4-(2-(2,4-dichlorophenoxy)acetamido)-5-cyano-1-phenyl-1H-pyrrole-3-carboxylate C22H18Cl2N3O4 Pyrrole-carboxylate 2,4-Dichlorophenoxy, cyano, ethyl ester Anticancer (cell line studies pending)
N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide C23H17ClN3O3 Indole-benzamide 4-Chlorophenoxy, indole-carboxamide Antimicrobial (moderate activity)

Key Observations:

Anti-Inflammatory Activity: Compounds with 2,4-dichlorophenoxy groups (e.g., entries 1 and 2) exhibit enhanced COX-2 inhibition compared to non-halogenated analogues. The thiourea derivative (entry 2) shows superior binding affinity (ΔG = −9.8 kcal/mol) due to additional hydrogen bonding with COX-2’s active site .

Electron-Withdrawing Effects: Halogen substituents (Cl, NO2) enhance antimicrobial and anticancer activities by increasing electrophilicity, as seen in benzimidazole derivatives (e.g., W1 and W6 in ) .

Physicochemical Properties :

  • Molecular Weight : The target compound (MW: 432.5 g/mol) falls within drug-like space, similar to analogues in (MW: 422.9–432.5) .
  • Solubility : Thiophene and pyrrole derivatives () show improved aqueous solubility due to ester or carboxylate groups compared to purely aromatic benzamides .
Target-Specific Comparisons
  • COX-2 Inhibition: The 2,4-dichlorophenoxy-thiourea derivative () outperforms 2,4-dichlorophenoxyacetic acid (ΔG = −6.2 kcal/mol vs. −5.1 kcal/mol) due to additional thiourea-COX-2 interactions .
  • Anticancer Activity : Electron-donating groups (e.g., methoxy in W17, ) correlate with antiproliferative effects, suggesting that modifying the benzamide’s para position could enhance activity .

Biological Activity

The compound 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide , also referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D) , has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, underlining its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H22Cl2N4O6S2C_{22}H_{22}Cl_{2}N_{4}O_{6}S_{2}, with a molecular weight of approximately 573.47 g/mol. The structure features a dichlorophenoxy group, which is known for its herbicidal properties, linked to an acetamido functional group.

PropertyValue
Molecular Weight573.47 g/mol
Molecular FormulaC22 H22 Cl2 N4 O6 S2
LogP4.372
Polar Surface Area113.652 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors3

Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory and anticancer effects. The dichlorophenoxy moiety is particularly noted for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways .

Pharmacological Studies

  • Anti-inflammatory Activity : Studies have shown that derivatives of 2,4-D can selectively inhibit COX-2, leading to reduced inflammation in various models . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
  • Anticancer Potential : In vitro studies have demonstrated that compounds containing the dichlorophenoxy group can induce apoptosis in cancer cell lines. For example, a related compound exhibited a GI50 of 10 nM against the CCRF-CEM leukemia cell line . This suggests that the compound may possess significant anticancer properties.
  • Toxicological Considerations : While exploring the biological activity, it is crucial to acknowledge the toxicity associated with 2,4-D derivatives. Reports indicate that exposure can lead to severe symptoms affecting multiple organ systems . Understanding the balance between therapeutic effects and potential toxicity is essential for clinical applications.

Case Studies

  • Case Study 1 : A study involving the administration of a related dichlorophenoxy compound showed promising results in reducing tumor size in animal models while maintaining a manageable safety profile .
  • Case Study 2 : A clinical observation highlighted severe poisoning due to accidental ingestion of 2,4-D formulations, underscoring the need for careful handling and dosage regulation when developing therapeutic agents based on this chemical structure .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide?

  • Methodology : The compound can be synthesized via sequential coupling reactions. For example:

Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates. React 2,4-dichlorophenoxyacetic acid with ethylenediamine derivatives in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v). Isolate the product via acid-base extraction (e.g., 10% sodium bicarbonate washes) and dry over anhydrous Na₂SO₄ .

  • Key Data : Yields typically range from 70–85% under optimized conditions.

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Confirm amide protons (δ 8.5–10.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, the dichlorophenoxy group shows splitting patterns consistent with para-substitution .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₁₈Cl₂N₃O₄) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for structurally similar intermediates?

  • Methodology :

  • Variable Temperature NMR : Use DMSO-d₆ to slow rotational isomerism and resolve overlapping peaks (e.g., distinguishing acetamido vs. benzamide protons) .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity between aromatic and aliphatic regions .
    • Example : In , conflicting δ 7.30–7.50 ppm signals were resolved via HSQC to confirm benzamide-phenyl interactions .

Q. What computational methods predict the compound’s bioactivity against Trypanosoma brucei?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with Trypanosoma brucei enzymes (e.g., T. brucei phosphodiesterase B1). Focus on hydrogen bonding with the dichlorophenoxy group and hydrophobic interactions with the benzamide core .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Solvent selection : Replace DCM with acetonitrile:water (3:1) to improve solubility of intermediates .
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to reduce byproduct formation .
    • Key Data : In , switching to acetonitrile increased yields from 65% to 82% .

Data Analysis & Experimental Design

Q. How to design a stability study for the compound under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free acetamido or dichlorophenoxy fragments) .

Q. What strategies validate crystallographic data for polymorphic forms?

  • Methodology :

  • Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c) with reported structures (e.g., ) .
  • PXRD : Match experimental patterns with simulated data from Mercury software to confirm phase purity .

Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

  • Methodology :

  • Assay standardization : Replicate experiments using identical parasite strains (e.g., T. brucei Lister 427) and ATP-based viability assays .
  • Control compounds : Include reference inhibitors (e.g., suramin) to calibrate activity thresholds .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s selectivity for kinase targets?

  • Methodology :

  • Substituent variation : Replace the dichlorophenoxy group with trifluoromethyl or methoxy groups to modulate lipophilicity (log P) .
  • In vitro profiling : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

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